molecular formula C14H31NSi B14705054 Piperidine, 1-(3-(triethylsilyl)propyl)- CAS No. 20723-21-1

Piperidine, 1-(3-(triethylsilyl)propyl)-

Cat. No.: B14705054
CAS No.: 20723-21-1
M. Wt: 241.49 g/mol
InChI Key: HIOWBGABQGNJJL-UHFFFAOYSA-N
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Description

Piperidine, 1-(3-(triethylsilyl)propyl)-: is an organic compound that belongs to the class of piperidine derivatives. Piperidine itself is a six-membered heterocyclic amine, consisting of five methylene bridges and one amine bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Piperidine, 1-(3-(triethylsilyl)propyl)- typically involves the reaction of piperidine with a triethylsilyl reagent under controlled conditions. One common method is the hydrosilylation of an allyl piperidine derivative using a platinum catalyst. The reaction is carried out under an inert atmosphere, usually at elevated temperatures .

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions allows for large-scale synthesis with minimal by-products .

Chemical Reactions Analysis

Types of Reactions: Piperidine, 1-(3-(triethylsilyl)propyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield piperidine derivatives with hydroxyl or carbonyl groups, while reduction typically produces more saturated compounds .

Scientific Research Applications

Chemistry: In chemistry, Piperidine, 1-(3-(triethylsilyl)propyl)- is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound is used to study the effects of silyl groups on biological activity. It serves as a model compound for investigating the interactions between silyl groups and biological molecules .

Medicine: In medicine, derivatives of Piperidine, 1-(3-(triethylsilyl)propyl)- are explored for their potential therapeutic properties. The compound’s ability to interact with biological targets makes it a candidate for drug development .

Industry: Industrially, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings .

Mechanism of Action

The mechanism of action of Piperidine, 1-(3-(triethylsilyl)propyl)- involves its interaction with molecular targets through the triethylsilyl group. This group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The compound can interact with enzymes and receptors, modulating their activity and leading to various physiological effects .

Comparison with Similar Compounds

Uniqueness: Piperidine, 1-(3-(triethylsilyl)propyl)- is unique due to the presence of the triethylsilyl group, which imparts distinct chemical and physical properties.

Properties

CAS No.

20723-21-1

Molecular Formula

C14H31NSi

Molecular Weight

241.49 g/mol

IUPAC Name

triethyl(3-piperidin-1-ylpropyl)silane

InChI

InChI=1S/C14H31NSi/c1-4-16(5-2,6-3)14-10-13-15-11-8-7-9-12-15/h4-14H2,1-3H3

InChI Key

HIOWBGABQGNJJL-UHFFFAOYSA-N

Canonical SMILES

CC[Si](CC)(CC)CCCN1CCCCC1

Origin of Product

United States

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